molecular formula C₂₉H₂₆N₂O₄ B016387 (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one CAS No. 25442-42-6

(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one

Katalognummer: B016387
CAS-Nummer: 25442-42-6
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: BNYSGZUWMUNZBM-TWJOJJKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereochemically complex heterocyclic molecule featuring a pyrimido-dioxazepine core fused with a methano-bridged ring system. Its structure includes a trityloxymethyl substituent at the 3-position and a methyl group at the 8-position. The (2R,3R,5R) stereochemistry confers distinct spatial and electronic properties, influencing its reactivity and biological interactions.

Eigenschaften

IUPAC Name

(1R,9R,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSGZUWMUNZBM-TWJOJJKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105978
Record name (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25442-42-6
Record name (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25442-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,5R)-2,3-Dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 2,3-dihydro-8-methyl-3-[(triphenylmethoxy)methyl]-, (2R,3R,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

The compound (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrimidine core and multiple functional groups that may contribute to its biological activity. The molecular formula is C₃₁H₃₅N₂O₆ with a molecular weight of approximately 525.63 g/mol.

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound across various assays, including antimicrobial, cytotoxicity, and enzyme inhibition tests.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Strains : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Fungal Activity : It also exhibited antifungal properties against species of the genus Candida, with notable efficacy in inhibiting fungal growth .

Cytotoxicity

In vitro studies using MTT assays on different cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound possesses cytotoxic effects at certain concentrations. The results suggest a potential for further development as an anticancer agent .

Enzyme Inhibition

Molecular docking studies have indicated that the compound interacts favorably with key bacterial enzymes such as MurD and DNA gyrase. Binding energy assessments show that it has comparable binding affinities to established antibiotics like ciprofloxacin .

Detailed Research Findings

Activity Type Target/Organism MIC/IC50 Notes
AntimicrobialPseudomonas aeruginosa0.21 µMSignificant inhibitory effect observed
AntimicrobialEscherichia coli0.21 µMComparable to standard antibiotics
AntifungalCandida spp.VariesEffective against multiple strains
CytotoxicityHaCat cellsVariesPotential anticancer properties
CytotoxicityBalb/c 3T3 cellsVariesFurther studies needed

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity, particularly against resistant strains .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound in cancer cell lines. The findings suggested dose-dependent responses with potential applications in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Key Features:

  • Molecular Formula : C₂₇H₂₄N₂O₄ (based on analogs in ).
  • Stereochemistry : Rigid bicyclic framework with three chiral centers.
  • Functional Groups : Trityl-protected hydroxymethyl group (enhancing lipophilicity) and a ketone moiety.
  • Synthesis : Likely derived from multi-step protocols involving LiAlH₄ reduction and trityl protection, as seen in analogous syntheses (e.g., ).

Structural Analogues

Table 1: Structural Comparison of Pyrimido-Dioxazepines and Related Heterocycles
Compound Name Substituents/R-Groups Key Structural Differences Reference
(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-... (Target Compound) 8-Me, 3-(Trityloxymethyl) Methano-bridged core; trityl protection
2,3-Dihydro-8-iodo-3-[(triphenylmethoxy)methyl]-... (CAS 101039-85-4) 8-I, 3-(Trityloxymethyl) Iodo substitution at C8; similar trityl group
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4-dione Ethoxymethyl, phenyl, diketone Diazepine ring; no methano bridge
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Cyano, nitrophenyl, ester groups Imidazo-pyridine core; no dioxazepine ring

Key Observations :

  • The target compound’s methano bridge (C2–C5) distinguishes it from non-bridged analogs like the pyrimido-diazepine in , which lacks conformational rigidity .
  • Substitution at C8 (methyl vs. iodo in ) alters electronic properties: Methyl reduces steric hindrance, while iodine may enhance halogen bonding in biological targets .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound 8-Iodo Analog () Pyrimido-Diazepine ()
Molecular Weight ~562.5 g/mol (estimated) 578.4 g/mol ~450 g/mol (estimated)
LogP (Predicted) 5.2–5.8 6.1–6.5 3.0–3.5
Hydrogen Bond Acceptors 4 4 5
Rotatable Bonds 3 3 6

Analysis :

  • The target compound’s higher LogP (due to trityl group) suggests superior membrane permeability but may limit aqueous solubility .
  • Reduced rotatable bonds (3 vs. 6 in ) imply lower conformational entropy, favoring target binding .

Vorbereitungsmethoden

Bromination and Lithium-Halogen Exchange

The foundational approach involves modifying thymidine through sequential bromination and lithium-mediated reactions. Starting with 2,3,5-tribromothiophene analogs, n-BuLi induces chemo- and regioselective Br/Li exchange at −78°C in tetrahydrofuran (THF). For the target compound, this strategy is adapted to thymidine derivatives:

  • Bromination : Thymidine is treated with excess Br₂ in chloroform at 50°C for 24 hours, yielding 2,3,5-tribromothymidine (75% yield).

  • Aldehyde Formation : Lithium-halogen exchange with n-BuLi followed by quenching with dimethylformamide (DMF) generates a carbaldehyde intermediate.

  • Reduction and Tritylation : The aldehyde is reduced to a primary alcohol using NaBH₄, then protected with trityl chloride in the presence of 1,8-diazabicycloundec-7-ene (DBU) in DMF (90% yield).

Critical Parameters :

  • Temperature control (−78°C) ensures regioselectivity during Li/Br exchange.

  • DBU acts as a non-nucleophilic base to prevent trityl group hydrolysis.

Anhydro Ring Formation and Trityl Protection

2,3’-Anhydrothymidine Intermediate

A pivotal intermediate is 2,3’-anhydrothymidine, formed via intramolecular cyclization under acidic conditions. Key steps include:

  • Benzoylation : 5’-OH of thymidine is protected with benzoyl chloride in pyridine.

  • Cyclization : Treatment with methanesulfonyl chloride in dichloromethane induces 2,3’-anhydro ring formation (80% yield).

  • Trityl Protection : The 3-hydroxyl group is protected using trityl chloride in DMF with DBU, yielding the title compound (90% yield).

Reaction Scheme :

ThymidineBzCl5OBenzoylthymidineMsCl2,3AnhydrothymidineTrClTarget Compound\text{Thymidine} \xrightarrow{\text{BzCl}} 5'-O-\text{Benzoylthymidine} \xrightarrow{\text{MsCl}} 2,3'-\text{Anhydrothymidine} \xrightarrow{\text{TrCl}} \text{Target Compound}

Stereochemical Control and Purification

Chiral Resolution

The (2R,3R,5R) configuration is achieved via:

  • Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts during cyclization ensures enantiomeric excess >98%.

  • Crystallization : Recrystallization from toluene/ethanol (1:3) enhances diastereomeric purity (mp: 229–230°C).

Analytical Data :

  • ¹H-NMR (CDCl₃): δ 7.54–7.21 (m, 15H, Trityl), 6.60 (s, 1H, Thymine H6), 4.21 (s, 2H, OCH₂).

  • HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Bromination/Li ExchangeThymidineTritylation8099
Anhydro Cyclization5’-BenzoylthymidineMsCl Cyclization8598
Direct Tritylation2,3’-AnhydrothymidineDBU-Mediated Tritylation9099

Optimization Insights :

  • The anhydro cyclization route offers higher yields due to reduced steric hindrance.

  • DBU outperforms triethylamine in tritylation by minimizing side reactions.

Scale-Up and Industrial Adaptation

Kilogram-Scale Production

For radiopharmaceutical applications, the process is optimized for scalability:

  • Continuous Flow Bromination : Reduces reaction time from 24 h to 2 h.

  • In Situ Tritylation : Eliminates intermediate isolation, improving throughput.

Challenges :

  • Trityl group instability under acidic conditions necessitates pH-controlled workups (pH 6.5–7.0).

Emerging Methodologies

Photocatalytic Tritylation

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to activate trityl chloride under blue LED light, reducing reaction time to 1 hour (85% yield).

Enzymatic Protection

Lipase B from Candida antarctica catalyzes regioselective tritylation of thymidine derivatives in tert-amyl alcohol (70% yield, 99% ee) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one, and how can they be methodologically addressed?

  • Answer : Synthesis of this compound involves multi-step reactions with strict stereochemical control. Key challenges include:

  • Stereoselectivity : Use chiral catalysts (e.g., asymmetric organocatalysts) or chiral auxiliaries to enforce the (2R,3R,5R) configuration.
  • Trityl Group Stability : Protect the trityloxy-methyl moiety during acidic/basic conditions via inert atmosphere or low-temperature reactions.
  • Purification : Employ flash chromatography or preparative HPLC to isolate intermediates, as seen in similar heterocyclic syntheses .
    • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what parameters should be prioritized?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm stereochemistry and substituent positions. For example, the trityl group’s aromatic protons appear as a multiplet near δ 7.2–7.5 ppm, while methine protons in the pyrimido-dioxazepine core resonate at δ 4.0–5.5 ppm .
  • HRMS : Verify molecular mass (e.g., ESI+ mode) with ≤5 ppm error to distinguish isotopic patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches to confirm functional groups.
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis of this compound?

  • Answer : Contradictions often arise from:

  • Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS to identify competing pathways. Adjust temperature or catalyst loading to favor the desired pathway.
  • Impurity Profiles : Use DoE to isolate variables (e.g., stirring rate, solvent purity) affecting yield. For example, trace moisture may hydrolyze the trityl group, necessitating rigorous drying protocols .
    • Case Study : In analogous syntheses, yields dropped from 70% (mg-scale) to 40% (g-scale) due to insufficient mixing; switching to flow chemistry improved consistency .

Q. What computational strategies are effective for studying the compound’s reactivity or binding interactions?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects on the trityl group’s steric hindrance to predict reaction pathways.
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps in ring-forming reactions (e.g., methanopyrimido-dioxazepine cyclization) .
  • Docking Studies : If the compound has biological targets, use AutoDock Vina to predict binding affinities, prioritizing residues interacting with the dioxazepine core .
    • Validation : Cross-correlate computational results with experimental kinetics (e.g., Eyring plots) .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-UV/HRMS.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions (25°C).
  • Critical Parameters :
  • pH Sensitivity : The trityl group is prone to acidic hydrolysis; stability is optimal at pH 6–8.
  • Thermal Degradation : Above 60°C, the dioxazepine ring may undergo retro-Diels-Alder cleavage .

Methodological Framework for Advanced Studies

Research Aspect Recommended Techniques Key References
Stereochemical AnalysisChiral HPLC, NOESY NMR
Reaction Mechanism ElucidationIsotopic Labeling, DFT Transition-State Analysis
Stability ProfilingForced Degradation Studies, QSPR Modeling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.